molecular formula C10H13F2NO B13312075 2-{[1-(2,4-Difluorophenyl)ethyl]amino}ethan-1-ol

2-{[1-(2,4-Difluorophenyl)ethyl]amino}ethan-1-ol

Cat. No.: B13312075
M. Wt: 201.21 g/mol
InChI Key: IJLBAROWDFAKPA-UHFFFAOYSA-N
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Description

2-{[1-(2,4-Difluorophenyl)ethyl]amino}ethan-1-ol is an organic compound with the molecular formula C10H13F2NO It is characterized by the presence of a difluorophenyl group attached to an ethylaminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2,4-Difluorophenyl)ethyl]amino}ethan-1-ol typically involves the reaction of 2,4-difluoroacetophenone with ethylamine, followed by reduction. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) for the reduction step .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2,4-Difluorophenyl)ethyl]amino}ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenyl ketones, while reduction can produce difluorophenyl ethylamines .

Scientific Research Applications

2-{[1-(2,4-Difluorophenyl)ethyl]amino}ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[1-(2,4-Difluorophenyl)ethyl]amino}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(2,4-Difluorophenyl)ethyl]amino}ethan-1-ol is unique due to its specific structural features, such as the presence of the difluorophenyl group and the ethylaminoethanol moiety.

Properties

Molecular Formula

C10H13F2NO

Molecular Weight

201.21 g/mol

IUPAC Name

2-[1-(2,4-difluorophenyl)ethylamino]ethanol

InChI

InChI=1S/C10H13F2NO/c1-7(13-4-5-14)9-3-2-8(11)6-10(9)12/h2-3,6-7,13-14H,4-5H2,1H3

InChI Key

IJLBAROWDFAKPA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)F)F)NCCO

Origin of Product

United States

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